Rhodamine 110, (sar-pro-arg)(2)-
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Overview
Description
Rhodamine 110 is used for colorimetric prothrombin time test.
Scientific Research Applications
Prothrombin Time Test Application : The use of (Sar-Pro-Arg)2-Rhodamine 110 in chromogenic prothrombin time tests has been documented. This method is noted for its precision and sensitivity to factors in the extrinsic pathway of coagulation. It has been compared to standard clotting tests for accuracy, and adapted for automated chemistry analyzers (Mitchell et al., 1985).
Interaction with Tetrapyrrolic Rings : Research involving Rhodamine 110 linked to various peptides, including Arg, Cbz-Arg, and Cbz-Ile-Pr-Arg, has shown interactions with free base porphyrins or cytochrome C. This study discusses the biological implications of these interactions (Morlière et al., 1987).
SARS Coronavirus Proteinase Research : A study characterized the enzymatic activity of the SARS coronavirus main proteinase dimer using a new fluorogenic substrate, which included a SARS CoV main proteinase consensus cleavage sequence and Rhodamine 110 (Graziano et al., 2006).
Fluorescence Correlation Spectroscopy and Diffusion Coefficients : Research on rhodamine derivatives, including Rhodamine 110, determined their diffusion coefficients using pulsed field gradient nuclear magnetic resonance spectrometry and fluorescence correlation spectroscopy. This study provided revised diffusion coefficient values for Rhodamine 110, enhancing the accuracy of fluorescence-based techniques (Gendron et al., 2008).
TPP-I Activity in Living Cells : Rhodamine 110 substrates, specifically [Ala-Ala-Phe]2-rhodamine 110 and [Arg-Nle-Nle]2-rhodamine 110, were developed to detect Tripeptidyl peptidase I (TPP-I) activity in living cells. This research is significant for understanding late-infantile neuronal ceroid lipofuscinosis (NCL) (Steinfeld et al., 2006).
Synthesis of Rhodamine Esters : A study on the facile synthesis of Rhodamine 110 esters using acetyl chloride in alcohol solution. This research provided a convenient method for preparing rhodamine esters, which are used in various fields including as biological markers (Ross et al., 2006).
Dipeptide Derivatives of Rhodamine for Serine Proteinases : The synthesis and characterization of dipeptide derivatives of Rhodamine, particularly those containing an arginine residue, have been explored. These derivatives are sensitive and selective substrates for studying serine proteinases (Leytus et al., 1983).
Rhodamine in Virus Detection and Inactivation : A study showed that Rhodamine 6G dye, related to Rhodamine 110, conjugated with DNA aptamer-attached gold nanostars, can be used for rapid diagnosis and inactivation of SARS-CoV-2, demonstrating the versatility of rhodamine derivatives in biomedical applications (Pramanik et al., 2021).
Lasing Action in Sol-Gel Silica Samples : Research on Rhodamine 110 impregnated in sol-gel silica samples for lasing action. This study highlights its application in the field of photonics, particularly in laser efficiency and photostability (Deshpande & Kumar, 2010).
properties
CAS RN |
99815-08-4 |
---|---|
Product Name |
Rhodamine 110, (sar-pro-arg)(2)- |
Molecular Formula |
C48H62N14O9 |
Molecular Weight |
979.11 |
IUPAC Name |
(2S)-N-((S)-1-amino-5-guanidino-1-oxopentan-2-yl)-N-(3'-((S)-5-guanidino-2-((S)-1-(methylglycyl)pyrrolidine-2-carboxamido)pentanamido)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)-1-(methylglycyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H62N14O9/c1-54-25-39(63)60-21-7-13-35(60)43(67)59-33(11-5-19-56-46(50)51)42(66)58-27-15-17-31-37(23-27)70-38-24-28(16-18-32(38)48(31)30-10-4-3-9-29(30)45(69)71-48)62(34(41(49)65)12-6-20-57-47(52)53)44(68)36-14-8-22-61(36)40(64)26-55-2/h3-4,9-10,15-18,23-24,33-36,54-55H,5-8,11-14,19-22,25-26H2,1-2H3,(H2,49,65)(H,58,66)(H,59,67)(H4,50,51,56)(H4,52,53,57)/t33-,34-,35-,36-,48?/m0/s1 |
InChI Key |
PXXXZVNBYBRHNP-XRRARDFNSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(N)=O)N(C([C@H]1N(C(CNC)=O)CCC1)=O)C2=CC(OC3=C4C=CC(NC([C@H](CCCNC(N)=N)NC([C@H]5N(C(CNC)=O)CCC5)=O)=O)=C3)=C(C64OC(C7=C6C=CC=C7)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Rhodamine 110; Spa-rhodamine 110; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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